Pyrimidine, 2,4-di-1H-imidazol-1-yl-
Description
This structure confers unique electronic and steric properties due to the electron-rich imidazole groups and the aromatic pyrimidine backbone. The coplanarity of imidazole and pyrimidine rings, as observed in analogous structures like 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine, enhances π-π stacking interactions and electron delocalization, critical for binding to biological targets .
Properties
CAS No. |
114833-94-2 |
|---|---|
Molecular Formula |
C10H8N6 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2,4-di(imidazol-1-yl)pyrimidine |
InChI |
InChI=1S/C10H8N6/c1-2-13-10(16-6-4-12-8-16)14-9(1)15-5-3-11-7-15/h1-8H |
InChI Key |
DWNKNOSIDWJEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1N2C=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Functional and Mechanistic Insights
Antiviral Activity
- Pyrimidine, 2,4-di-1H-imidazol-1-yl- lacks direct antiviral data in the provided evidence. However, structurally related pyrimidine-catechol-diether compounds (e.g., XIII, XIV) exhibit potent anti-HIV activity (IC₅₀ < 1 µM) via non-nucleoside reverse transcriptase inhibition (NNRTI) . The diimidazole substitution in the target compound may offer distinct binding modes compared to catechol-diether groups due to differences in hydrogen bonding and steric bulk.
Enzyme Inhibition
- Tyrosinase Inhibition : Pyrimidine derivatives like 1a and 1d (IC₅₀ ~24 µM) demonstrate moderate tyrosinase inhibition, comparable to kojic acid . The imidazole groups in the target compound could enhance metal chelation (e.g., copper in tyrosinase), though this remains speculative without direct data.
- Kinetic Behavior: Unlike competitive inhibitors (e.g., some pyrazolo-pyrimidines), the target compound’s mechanism may align with noncompetitive inhibition due to its rigid, planar structure .
Structural Dynamics
- Isomerization Effects : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines (e.g., compound 6) undergo isomerization under varying conditions, altering bioactivity . In contrast, the diimidazole-pyrimidine structure’s coplanarity suggests stability against isomerization, favoring consistent binding interactions .
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